molecular formula C9H15N3S B1444934 4-Piperidinamine, 1-(2-thiazolylmethyl)- CAS No. 933717-65-8

4-Piperidinamine, 1-(2-thiazolylmethyl)-

Cat. No. B1444934
CAS RN: 933717-65-8
M. Wt: 197.3 g/mol
InChI Key: NEEREDNBUVBCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Piperidinamine, 1-(2-thiazolylmethyl)-” is a chemical compound with the CAS Number: 596818-05-2 . It has a molecular weight of 184.29 and its IUPAC name is 1-(1H-1lambda3-thiazol-2-yl)piperidin-4-amine .


Molecular Structure Analysis

The molecular formula of “4-Piperidinamine, 1-(2-thiazolylmethyl)-” is C8H14N3S . The InChI code for this compound is 1S/C8H14N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7,12H,1-2,4-5,9H2 .

Scientific Research Applications

Drug Synthesis and Design

4-Piperidinamine, 1-(2-thiazolylmethyl)-: is a valuable building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often associated with biological activity . The thiazole ring, another significant pharmacophore, is known for its antimicrobial and anticancer properties . This compound can be used to create novel drugs with potential efficacy against a range of diseases.

Biological Activity Enhancement

The incorporation of 1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine into drug molecules can enhance their biological activity. It’s been shown that piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects . Researchers can leverage this compound to develop more potent and selective agents.

Antimicrobial Agents

The thiazolylmethyl moiety of 4-Piperidinamine, 1-(2-thiazolylmethyl)- has been found to contribute to antimicrobial activity. This makes it a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Agricultural Chemicals

Piperidine derivatives are not only limited to pharmaceuticals but also extend to agricultural applications. They can be used to synthesize compounds that serve as growth promoters, pesticides, or herbicides. The versatility of 1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine allows for the exploration of new products that can improve crop yield and protection .

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for "4-Piperidinamine, 1-(2-thiazolylmethyl)-" .

Future Directions

Piperidine derivatives, such as “4-Piperidinamine, 1-(2-thiazolylmethyl)-”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of these compounds .

properties

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEREDNBUVBCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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